[(3-Nitrophenyl)-phenylmethyl]urea
Description
Properties
IUPAC Name |
[(3-nitrophenyl)-phenylmethyl]urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O3/c15-14(18)16-13(10-5-2-1-3-6-10)11-7-4-8-12(9-11)17(19)20/h1-9,13H,(H3,15,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNBVIBVYBOHGHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(3-Nitrophenyl)-phenylmethyl]urea typically involves the reaction of an amine with an isocyanate or carbamoyl chloride. One common method is the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is environmentally friendly and efficient, yielding high-purity products.
Industrial Production Methods
Industrial production of N-substituted ureas, including [(3-Nitrophenyl)-phenylmethyl]urea, often involves the reaction of corresponding amines with phosgene to generate the desired isocyanate or carbamoyl chloride . This method, although not environmentally friendly, is widely used due to its efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(3-Nitrophenyl)-phenylmethyl]urea undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amino group using reducing agents.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Products include nitro derivatives and other oxidized forms.
Reduction: Major products include the corresponding amine derivatives.
Substitution: Substituted urea derivatives are formed.
Scientific Research Applications
[(3-Nitrophenyl)-phenylmethyl]urea has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential therapeutic applications due to its biological activity.
Industry: Utilized in the production of dyes, elastomers, and other industrial products.
Mechanism of Action
The mechanism of action of [(3-Nitrophenyl)-phenylmethyl]urea involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the urea moiety can form hydrogen bonds with biological molecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Urea Derivatives
The nitro group at the 3-position on the phenyl ring introduces strong electron-withdrawing effects, influencing hydrogen-bonding capacity, solubility, and reactivity. Below is a comparative analysis with key analogs:
Table 1: Comparative Properties of Urea Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for [(3-Nitrophenyl)-phenylmethyl]urea, and how can reaction conditions be optimized?
- Methodological Answer : The synthesis typically involves reacting a nitro-substituted benzylamine derivative with phenyl isocyanate under anhydrous conditions. Key parameters include temperature control (0–5°C for exothermic reactions), solvent selection (e.g., dichloromethane or THF), and stoichiometric ratios (1:1.2 amine-to-isocyanate). Catalysts like triethylamine may enhance urea bond formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating high-purity product .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing [(3-Nitrophenyl)-phenylmethyl]urea?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming the urea linkage and nitro-phenyl substitution patterns. Key diagnostic peaks include urea NH protons (~8–10 ppm) and aromatic protons from the phenyl and nitrophenyl groups. High-Performance Liquid Chromatography (HPLC) with a C18 column (acetonitrile/water mobile phase) ensures purity assessment. Mass spectrometry (ESI-MS or HRMS) validates molecular weight, with fragmentation patterns confirming structural integrity .
Q. How can researchers determine the solubility and stability of [(3-Nitrophenyl)-phenylmethyl]urea under different experimental conditions?
- Methodological Answer : Solubility profiling should be conducted in solvents like DMSO, ethanol, and phosphate-buffered saline (PBS) using UV-Vis spectroscopy (λmax ~270–300 nm for nitroaromatic absorption). Stability studies require accelerated degradation tests (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. pH-dependent stability (pH 3–9) can be assessed via kinetic solubility assays. For hygroscopicity, dynamic vapor sorption (DVS) analysis is recommended .
Advanced Research Questions
Q. What computational approaches are suitable for predicting the molecular interactions of [(3-Nitrophenyl)-phenylmethyl]urea with biological targets?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) model the compound’s electronic properties, including nitro group charge distribution. Molecular docking (AutoDock Vina) against protein targets (e.g., kinases or receptors) identifies binding affinities and key interactions (H-bonding with urea moiety). Molecular Dynamics (MD) simulations (NAMD/GROMACS) assess stability of ligand-protein complexes over 100 ns trajectories .
Q. How does the electronic configuration of the nitro group in [(3-Nitrophenyl)-phenylmethyl]urea influence its reactivity in catalytic processes?
- Methodological Answer : The nitro group’s electron-withdrawing nature reduces electron density on the phenyl ring, enhancing electrophilic substitution at meta positions. Cyclic voltammetry (CV) in acetonitrile (0.1 M TBAPF6) reveals redox behavior (e.g., reduction peaks at −0.8 V vs. Ag/AgCl). Hammett substituent constants (σm) correlate with reaction rates in nucleophilic acyl substitution, guiding catalyst selection (e.g., Pd/C for hydrogenation) .
Q. What strategies are effective in resolving discrepancies between theoretical predictions and experimental data in the biological activity of [(3-Nitrophenyl)-phenylmethyl]urea?
- Methodological Answer : Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular viability assays) to validate target engagement. Quantitative Structure-Activity Relationship (QSAR) models incorporating steric/electronic descriptors (e.g., logP, polar surface area) refine activity predictions. Synchrotron X-ray crystallography resolves ligand-protein co-crystal structures to identify unmodeled interactions (e.g., π-stacking with aromatic residues). Dose-response curves (IC50/EC50) across multiple cell lines account for off-target effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
